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molecular formula C10H10N4O B8805754 3-amino-1-phenyl-1H-pyrazole-4-carboxamide

3-amino-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B8805754
M. Wt: 202.21 g/mol
InChI Key: BKSKDJDJPBQJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415346B2

Procedure details

3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (0.34 g, 1.846 mmol) was stirred in 95% H2SO4 (10 mL) at 50° C. for 3 hours. Room temperature was attained, water was added and the products extracted into EtOAc (×3). The aqueous phase was neutralised with 2 N NaOH and the products extracted into DCM (×2) followed by 20% MeOH-DCM (×4). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was triturated in EtOAc to give 3-amino-1-phenyl-1H-pyrazole-4-carboxamide as a pale yellow solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.[OH2:15]>OS(O)(=O)=O>[NH2:1][C:2]1[C:6]([C:7]([NH2:8])=[O:15])=[CH:5][N:4]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
NC1=NN(C=C1C#N)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Room temperature
EXTRACTION
Type
EXTRACTION
Details
the products extracted into EtOAc (×3)
EXTRACTION
Type
EXTRACTION
Details
the products extracted into DCM (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1C(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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